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Compound of Interest

Compound Name: 2,2-Dimethyl-3-heptanol

Cat. No.: B100318 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-
Dimethyl-3-heptanol (CAS No: 19549-70-3), a secondary alcohol with the molecular formula

C₉H₂₀O. The information presented herein is essential for the identification, characterization,

and quality control of this compound in research and development settings. This document

details predicted and experimentally observed data for Nuclear Magnetic Resonance (NMR)

spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with

generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. The following tables summarize the predicted and observed chemical

shifts for 2,2-Dimethyl-3-heptanol.

¹H NMR Data
The ¹H NMR spectrum of 2,2-Dimethyl-3-heptanol is characterized by distinct signals

corresponding to the different proton environments in the molecule. The presence of a hydroxyl

group introduces a broad singlet, the chemical shift of which can vary with concentration and

solvent.
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Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity Integration

-OH 1.5 - 3.0 broad s 1H

H-3 3.2 - 3.5 m 1H

H-4 1.2 - 1.6 m 2H

H-5 1.2 - 1.6 m 2H

H-6 1.2 - 1.6 m 2H

H-7 0.8 - 1.0 t 3H

C(CH₃)₃ 0.8 - 1.0 s 9H

Note: Predicted chemical shifts are based on standard correlation tables and may vary from

experimental values.

¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each

unique carbon atom gives rise to a distinct signal.

Carbon Assignment Predicted Chemical Shift (ppm)

C-1 (CH₃ of t-butyl) ~26

C-2 (quaternary) ~35

C-3 (CH-OH) ~78

C-4 (CH₂) ~34

C-5 (CH₂) ~28

C-6 (CH₂) ~23

C-7 (CH₃) ~14
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Note: Predicted chemical shifts are based on standard correlation tables and may vary from

experimental values.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2,2-Dimethyl-3-heptanol is dominated by a strong, broad absorption band

corresponding to the O-H stretch of the alcohol group.

Wavenumber (cm⁻¹) Intensity
Functional Group

Assignment

~3350 Strong, Broad O-H stretch (alcohol)

2960 - 2870 Strong C-H stretch (alkane)

~1465 Medium C-H bend (alkane)

~1100 Strong
C-O stretch (secondary

alcohol)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of 2,2-
Dimethyl-3-heptanol is expected to show a weak or absent molecular ion peak due to the

facile fragmentation of alcohols. Key fragmentation pathways include alpha-cleavage and

dehydration. Experimentally observed prominent peaks are at m/z 69, 87, and 41.
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m/z Relative Intensity (%) Proposed Fragment

144 < 1 [M]⁺ (Molecular Ion)

126 Low [M - H₂O]⁺

87 High [M - C₄H₉]⁺ (alpha-cleavage)

69 High
[C₅H₉]⁺ (from dehydration

product)

57 Medium [C₄H₉]⁺ (t-butyl cation)

41 High [C₃H₅]⁺ (allyl cation)

Note: The fragmentation pattern and relative intensities are predictive and can be influenced by

the specific ionization and analysis conditions.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy
A sample of 2,2-Dimethyl-3-heptanol (5-10 mg) is dissolved in a deuterated solvent (e.g.,

CDCl₃, ~0.7 mL) containing a small amount of tetramethylsilane (TMS) as an internal standard.

The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a

300 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are

acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is

typically used, and a larger number of scans is required due to the low natural abundance of

the ¹³C isotope.

IR Spectroscopy
A drop of neat 2,2-Dimethyl-3-heptanol is placed between two sodium chloride or potassium

bromide plates to form a thin liquid film. Alternatively, for an Attenuated Total Reflectance (ATR)

measurement, a drop of the sample is placed directly on the ATR crystal. The IR spectrum is

recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of
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4000-400 cm⁻¹. A background spectrum of the empty cell or clean ATR crystal is recorded and

subtracted from the sample spectrum.

Mass Spectrometry
The mass spectrum is typically obtained using a Gas Chromatography-Mass Spectrometry

(GC-MS) system. A dilute solution of 2,2-Dimethyl-3-heptanol in a volatile organic solvent

(e.g., dichloromethane or hexane) is injected into the GC. The compound is separated from the

solvent and any impurities on a capillary column and then introduced into the mass

spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The

mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio

(m/z).
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Caption: General workflow for the spectroscopic analysis of 2,2-Dimethyl-3-heptanol.
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Mass Spectrometry Fragmentation of 2,2-Dimethyl-3-
heptanol
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Alpha-Cleavage Dehydration

[C₉H₂₀O]⁺˙
m/z = 144 (Molecular Ion)

[C₅H₁₁O]⁺
m/z = 87

- C₄H₉•

[C₈H₁₇O]⁺
m/z = 129

- CH₃•

[C₉H₁₈]⁺˙
m/z = 126

- H₂O

[C₅H₉]⁺
m/z = 69

Rearrangement &
Fragmentation

Functional Group Assignments
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Fingerprint Region
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Dimethyl-3-heptanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100318#spectroscopic-data-for-2-2-dimethyl-3-
heptanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b100318?utm_src=pdf-body-img
https://www.benchchem.com/product/b100318#spectroscopic-data-for-2-2-dimethyl-3-heptanol-nmr-ir-ms
https://www.benchchem.com/product/b100318#spectroscopic-data-for-2-2-dimethyl-3-heptanol-nmr-ir-ms
https://www.benchchem.com/product/b100318#spectroscopic-data-for-2-2-dimethyl-3-heptanol-nmr-ir-ms
https://www.benchchem.com/product/b100318#spectroscopic-data-for-2-2-dimethyl-3-heptanol-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b100318?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

